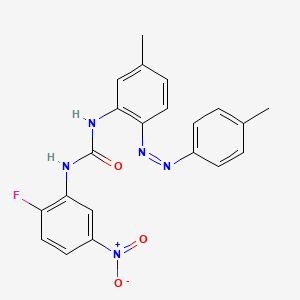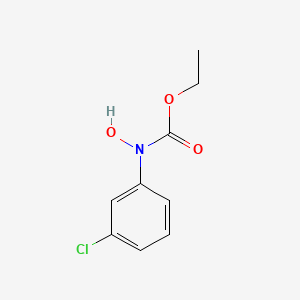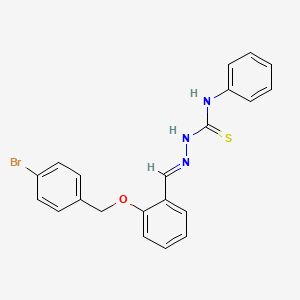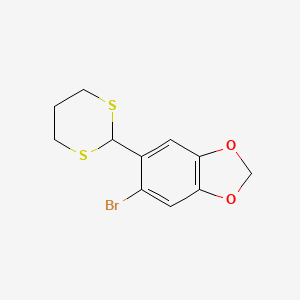
2,2'-Bis(benzylthio)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(benzylthio)biphenyl is an organic compound with the molecular formula C26H22S2 and a molecular weight of 398.593 g/mol It consists of a biphenyl core with two benzylthio groups attached at the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(benzylthio)biphenyl typically involves the reaction of biphenyl with benzylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(benzylthio)biphenyl are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(benzylthio)biphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
Applications De Recherche Scientifique
2,2’-Bis(benzylthio)biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-Bis(benzylthio)biphenyl exerts its effects is primarily through its interaction with various molecular targets. The benzylthio groups can form strong interactions with metal ions, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bis(benzylideneamino)biphenyl
- 2,2’-Bis(phenyliminomethyl)biphenyl
- 2,5-Bis(2,6-dimethoxybenzylidene)cyclopentanone
- 2,5-Bis(2,4-dimethoxybenzylidene)cyclopentanone
Uniqueness
2,2’-Bis(benzylthio)biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
35863-95-7 |
|---|---|
Formule moléculaire |
C26H22S2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
1-benzylsulfanyl-2-(2-benzylsulfanylphenyl)benzene |
InChI |
InChI=1S/C26H22S2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
Clé InChI |
CSDWHELRRQDVNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=CC=C2C3=CC=CC=C3SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















